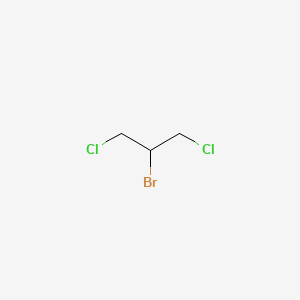
1,3-Dichloro-2-bromopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dichloro-2-bromopropane is a useful research compound. Its molecular formula is C3H5BrCl2 and its molecular weight is 191.88 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the optimal synthetic routes for 1,3-Dichloro-2-bromopropane to ensure high purity?
- Methodology : Use nucleophilic substitution reactions, such as treating 1,3-dichloropropane with a brominating agent (e.g., HBr under controlled conditions). Purification via fractional distillation or column chromatography is critical due to potential byproducts. Monitor reaction progress using gas chromatography (GC) to confirm purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology : Employ a combination of:
- NMR : 1H NMR for identifying proton environments (e.g., δ 3.5–4.0 ppm for CH2Cl/Br groups).
- IR : Peaks at 550–650 cm−1 (C-Br) and 700–800 cm−1 (C-Cl).
- Mass Spectrometry : Confirm molecular ion (M+) at m/z 191 (C3H5Cl2Br) .
Q. What safety protocols are recommended for handling this compound?
- Methodology : Use fume hoods, nitrile gloves, and safety goggles. In case of skin contact, wash immediately with soap and water for 15 minutes. For spills, neutralize with sodium bicarbonate and dispose of via hazardous waste protocols .
Q. How does this compound behave under varying storage conditions?
- Methodology : Store in amber glass bottles at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis or photodegradation. Monitor stability via periodic GC-MS analysis to detect decomposition products (e.g., HCl or HBr release) .
Q. What are the common impurities encountered during synthesis?
- Methodology : Trace 1,2-dichloropropane or brominated byproducts may form. Use preparative HPLC with a C18 column to isolate the target compound. Validate purity using differential scanning calorimetry (DSC) to confirm melting points .
Advanced Research Questions
Q. How can reaction mechanisms for nucleophilic substitution in this compound be elucidated?
- Methodology : Perform kinetic studies using polar aprotic solvents (e.g., DMSO) with varying nucleophiles (e.g., OH−, CN−). Analyze rate constants via UV-Vis spectroscopy and computational modeling (DFT) to identify transition states .
Q. How to resolve contradictions in reported toxicity data for this compound?
- Methodology : Cross-reference in vitro (e.g., Ames test) and in vivo (rodent studies) data. Use metabolomics to identify reactive intermediates (e.g., epoxides) that may explain discrepancies in acute vs. chronic toxicity .
Q. What computational models predict the reactivity of this compound in multicomponent systems?
- Methodology : Apply molecular dynamics (MD) simulations to study interactions with solvents or catalysts. Validate predictions using experimental data from X-ray crystallography or Raman spectroscopy .
Q. How does this compound participate in catalytic cross-coupling reactions?
- Methodology : Test its role as an alkylating agent in palladium-catalyzed reactions (e.g., Suzuki-Miyaura). Optimize conditions (e.g., ligand choice, temperature) and characterize products via 13C NMR .
Q. What methodologies assess environmental persistence and degradation pathways?
- Methodology : Conduct photolysis studies under UV light (254 nm) to identify breakdown products. Use LC-MS/MS to quantify intermediates and propose degradation mechanisms via isotopic labeling (e.g., 13C) .
属性
CAS 编号 |
51483-39-7 |
|---|---|
分子式 |
C3H5BrCl2 |
分子量 |
191.88 g/mol |
IUPAC 名称 |
2-bromo-1,3-dichloropropane |
InChI |
InChI=1S/C3H5BrCl2/c4-3(1-5)2-6/h3H,1-2H2 |
InChI 键 |
PVYQWLHAHRIROF-UHFFFAOYSA-N |
SMILES |
C(C(CCl)Br)Cl |
规范 SMILES |
C(C(CCl)Br)Cl |
Key on ui other cas no. |
51483-39-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















